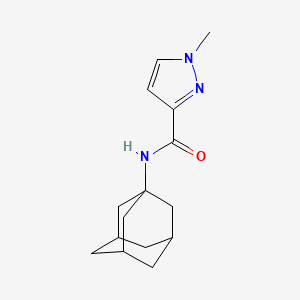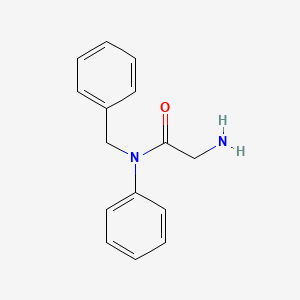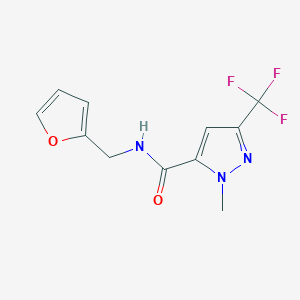
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide (abbreviated as FMMP) is a synthetic compound that has been widely used in scientific research due to its unique properties. FMMP is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound is believed to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, pain, and fever. This compound has also been shown to have anticonvulsant and neuroprotective effects. In addition, this compound has been shown to have antioxidant and antiapoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide in lab experiments is its availability and affordability. This compound is a synthetic compound that can be easily synthesized in the lab. In addition, this compound has been shown to have a wide range of biological activities, making it a useful tool for studying the physiological effects of pyrazole derivatives. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide. One area of research could be to further investigate the mechanism of action of this compound and its effects on the central nervous system. Another area of research could be to investigate the potential therapeutic applications of this compound, such as in the treatment of inflammation, pain, and fever. Additionally, further studies could be conducted to investigate the potential side effects of this compound and its safety profile.
Méthodes De Synthèse
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-fluoro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained by acid hydrolysis of the resulting pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been used in various scientific research applications, including as a tool for studying the physiological effects of pyrazole derivatives. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been used as a tool for studying the effects of pyrazole derivatives on the central nervous system.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-10(13)11(5-8)15-12(17)9-6-14-16(2)7-9/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZXVOZTGFFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)






![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
